
Omapatrilat
Descripción general
Descripción
Omapatrilat is an investigational drug that was developed as an antihypertensive agent. It functions as a dual inhibitor of both neutral endopeptidase and angiotensin-converting enzyme, which are enzymes involved in the regulation of blood pressure. Despite its potential, this compound was never marketed due to safety concerns, particularly the risk of angioedema .
Métodos De Preparación
The synthesis of omapatrilat involves several steps, starting with the preparation of chiral intermediates. These intermediates are synthesized using microbial or enzymatic processes, which offer high enantioselectivity and regioselectivity. The advantages of these biocatalytic processes include mild reaction conditions and the ability to reuse immobilized enzymes . The industrial production of this compound would likely follow similar synthetic routes, optimizing for yield and purity.
Análisis De Reacciones Químicas
Omapatrilat undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing groups in the molecule.
Reduction: This reaction can affect the carbonyl groups present in the structure.
Substitution: This reaction can occur at the amide or carboxylic acid groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Introduction to Omapatrilat
This compound is a novel compound classified as a vasopeptidase inhibitor, which simultaneously inhibits angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual action results in enhanced vasodilation and blood pressure reduction, making it a candidate for treating hypertension and heart failure. The compound has been the subject of various clinical trials aimed at assessing its efficacy, safety, and potential applications in cardiovascular medicine.
Management of Hypertension
This compound has demonstrated significant efficacy in lowering blood pressure compared to traditional ACE inhibitors. Clinical trials have shown that it effectively normalizes blood pressure in patients with mild to moderate hypertension. For instance, a study indicated that this compound reduced systolic blood pressure by an average of 3.6 mm Hg more than enalapril over 24 weeks, with fewer patients requiring adjunctive antihypertensive therapy .
Efficacy Data
- Trial : this compound Cardiovascular Treatment vs. Enalapril (OCTAVE)
- Population : 25,302 patients with untreated or uncontrolled hypertension
- Results :
Heart Failure Treatment
This compound is also being evaluated for its role in managing heart failure. Preliminary studies suggest that it may offer benefits comparable to existing treatments like lisinopril in patients with systolic heart failure. In one study, the combined secondary endpoint of death or admission for worsening heart failure was lower in the this compound group compared to the lisinopril group .
Key Findings
- This compound showed a significant reduction in combined endpoints related to heart failure compared to standard treatments.
- Ongoing multicenter trials are assessing its long-term safety and efficacy in heart failure populations.
Potential Benefits Over Traditional Therapies
This compound's unique mechanism of action allows for potential advantages over traditional antihypertensive therapies:
- Dual Inhibition : By inhibiting both ACE and NEP, this compound increases levels of vasodilatory peptides such as atrial natriuretic peptide and brain natriuretic peptide, enhancing its antihypertensive effect .
- Broader Efficacy : It has shown effectiveness across various demographics, including age, sex, and ethnicity, making it a versatile option for treating hypertension globally .
Risks and Side Effects
Despite its benefits, the use of this compound is associated with an increased risk of angioedema, particularly among certain populations such as Black patients and smokers . This side effect necessitates careful patient selection and monitoring during treatment.
Case Study Highlights
- Efficacy in Diverse Populations :
- Angioedema Incidence :
Mecanismo De Acción
Omapatrilat exerts its effects by inhibiting both angiotensin-converting enzyme and neutral endopeptidase. This dual inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, and an increase in natriuretic peptides, which promote vasodilation and natriuresis. The combined effect results in reduced blood pressure and improved cardiac function .
Comparación Con Compuestos Similares
Omapatrilat is unique in its dual inhibition of both angiotensin-converting enzyme and neutral endopeptidase. Similar compounds include:
Gemopatrilat: Another dual inhibitor with similar mechanisms but different chemical structure.
Cilazapril: An angiotensin-converting enzyme inhibitor without neutral endopeptidase inhibition.
This compound’s uniqueness lies in its ability to simultaneously inhibit both enzymes, offering a broader spectrum of antihypertensive effects compared to single-enzyme inhibitors.
Actividad Biológica
Omapatrilat is a vasopeptidase inhibitor that demonstrates dual action by inhibiting both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This compound has been extensively studied for its role in managing hypertension and heart failure. The following sections detail its biological activity, mechanism of action, clinical efficacy, and safety profile.
This compound functions by simultaneously inhibiting ACE and NEP, leading to increased levels of vasodilatory peptides such as atrial natriuretic peptide (ANP) and bradykinin. This dual inhibition not only prevents the formation of angiotensin II, a potent vasoconstrictor, but also prolongs the action of natriuretic peptides that promote vasodilation and diuresis.
- Inhibition of ACE : By blocking ACE, this compound reduces the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure (BP) and reducing vascular resistance.
- Inhibition of NEP : This action increases the half-life of natriuretic peptides and bradykinin, enhancing their vasodilatory effects.
Structural Insights
Recent studies have provided crystal structures that elucidate the binding interactions between this compound and its target enzymes. This compound binds effectively within the active sites of both NEP and ACE, with specific interactions involving the zinc ion essential for enzyme activity. The binding modes suggest that this compound can occupy multiple sites within these enzymes, enhancing its inhibitory potency .
Clinical Efficacy
This compound has been evaluated in several clinical trials for its antihypertensive properties. Key findings from these studies include:
- Blood Pressure Reduction : In a comparison with enalapril, this compound was shown to reduce systolic BP more effectively (by 3.6 mm Hg at week 8) and required less adjunctive therapy .
- Long-term Control : Studies indicate that patients on this compound maintained effective BP control for up to five years .
- Clinical Trials : The OCTAVE trial demonstrated that this compound provided superior outcomes in terms of hospitalization rates for heart failure compared to lisinopril .
Safety Profile
While this compound is effective in managing hypertension, it is associated with a higher incidence of angioedema compared to traditional ACE inhibitors. In clinical trials, the rate of angioedema was reported at 2.17% for this compound versus 0.68% for enalapril . However, serious cases were rare, suggesting a favorable risk-benefit profile when used appropriately.
Comparative Data Table
Parameter | This compound | Enalapril |
---|---|---|
Systolic BP Reduction | 3.6 mm Hg | Baseline |
Angioedema Incidence | 2.17% | 0.68% |
Long-term BP Control | Up to 5 years | Variable |
Hospitalization for Heart Failure | Fewer events | Higher events |
Case Studies
- Hypertensive Patients : A study involving hypertensive patients showed significant reductions in both systolic and diastolic BP after administration of this compound over an 8-week period.
- Heart Failure Patients : In a randomized trial comparing this compound with lisinopril among patients with congestive heart failure, this compound resulted in fewer hospitalizations due to heart failure or mortality over seven months.
Propiedades
IUPAC Name |
(4S,7S,10aS)-5-oxo-4-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c22-17(15(26)11-12-5-2-1-3-6-12)20-13-9-10-27-16-8-4-7-14(19(24)25)21(16)18(13)23/h1-3,5-6,13-16,26H,4,7-11H2,(H,20,22)(H,24,25)/t13-,14-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRLSYPNFFBYCZ-VGWMRTNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C(C1)SCCC(C2=O)NC(=O)C(CC3=CC=CC=C3)S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2[C@H](C1)SCC[C@@H](C2=O)NC(=O)[C@H](CC3=CC=CC=C3)S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168273 | |
Record name | Omapatrilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Omapatrilat binds to both angiotensin converting enzyme and neutral endopeptidase. This results in a decrease renin-angiotensin-aldosterone production and increase natriuretic peptidase circulation. | |
Record name | Omapatrilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00886 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
167305-00-2 | |
Record name | Omapatrilat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167305-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Omapatrilat [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167305002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omapatrilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00886 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Omapatrilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OMAPATRILAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36NLI90E7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.